Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate
Beschreibung
Eigenschaften
Molekularformel |
C17H17NO6 |
|---|---|
Molekulargewicht |
331.32 g/mol |
IUPAC-Name |
methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate |
InChI |
InChI=1S/C17H17NO6/c1-11-15(23-10-13-7-5-4-6-8-13)16(24-12(2)19)14(9-18(11)21)17(20)22-3/h4-9H,10H2,1-3H3 |
InChI-Schlüssel |
IDFJOTDLJDAJRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Retrosynthetic Analysis
The target compound is derived from maltol through the following key intermediates:
-
3-Benzyloxy-2-methylpyran-4-one : Maltol is protected at the C3 hydroxyl using benzyl bromide.
-
3-Benzyloxy-2-methyl-1H-pyridine-4-one : The pyrone ring is converted to a pyridone via amination with ammonia.
-
Methyl 5-benzyloxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate : Bromination at C5 followed by palladium-catalyzed carbonylation introduces the methyl ester.
Stepwise Synthesis and Reaction Optimization
Synthesis of Methyl 4-Acetoxy-5-Benzyloxy-6-Methylnicotinate (Intermediate 7)
Starting Material : Methyl 5-benzyloxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate (Compound 6).
Reaction : Acetylation of the C4 hydroxyl group.
Oxidation to this compound (Intermediate 8)
Reagents : meta-Chloroperbenzoic acid (m-CPBA).
Conditions :
-
Solvent: Chloroform (370 mL).
-
Temperature: Room temperature.
-
Reaction Time: 90 minutes.
Mechanism : m-CPBA oxidizes the pyridine nitrogen to an N-oxide, which undergoes thermal rearrangement in acetic anhydride to yield the 1-oxynicotinate derivative.
Yield : 87%.
Characterization : -
1H NMR (CDCl3) : δ 2.30 (s, 3H, acetyl), 2.41 (s, 3H, C6-methyl), 3.90 (s, 3H, methoxy), 5.02 (s, 2H, benzyloxy), 7.37–7.39 (m, 5H, aromatic), 8.70 (s, 1H, pyridine-H).
Critical Reaction Parameters and Troubleshooting
Acetylation Efficiency
The use of excess acetic anhydride (10 equivalents) at elevated temperatures ensures complete acetylation of the C4 hydroxyl group. Lower temperatures (<100°C) result in partial acetylation and reduced yields.
Oxidation Selectivity
m-CPBA was selected over other oxidizing agents (e.g., H2O2, ozone) due to its ability to selectively oxidize the pyridine nitrogen without over-oxidizing the benzyl ether or ester functionalities. Control experiments showed that H2O2 led to decomposition of the benzyl group.
Table 1: Summary of Synthetic Steps and Yields
| Step | Reaction | Starting Material | Reagents/Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzyl protection | Maltol | BnBr, K2CO3, DMF, 80°C | Quant. |
| 2 | Pyrone to pyridone conversion | Compound 3 | NH3, NaOH, ethanol, 90°C | 43 |
| 3 | Bromination | Compound 4 | NBS, acetonitrile, rt | 88 |
| 4 | Carbonylation | Compound 5 | Pd(OAc)2, CO, methanol, 80°C | 55 |
| 5 | Acetylation | Compound 6 | Ac2O, 130°C | 90 |
| 6 | Oxidation to N-oxide | Compound 7 | m-CPBA, chloroform, rt | 87 |
Table 2: NMR Spectral Data for Key Intermediates
| Compound | δ (ppm) Key Signals |
|---|---|
| 7 | 2.29 (acetyl), 2.52 (C6-methyl), 3.89 (methoxy) |
| 8 | 2.30 (acetyl), 2.41 (C6-methyl), 3.90 (methoxy) |
Scale-Up Considerations and Industrial Relevance
The synthesis is amenable to scale-up, with demonstrated success at the 100-gram scale. Critical adjustments include:
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von Methyl-4-Acetoxy-5-Benzyloxy-6-Methyl-1-Oxynicotinat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Acetoxy- und Benzyloxygruppen können die Bindung an Enzyme oder Rezeptoren erleichtern und deren Aktivität modulieren. Die Wirkungen der Verbindung werden über Wege vermittelt, die oxidativen Stress, Entzündungen und zelluläre Signaltransduktion betreffen.
Wirkmechanismus
The mechanism of action of Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate involves its interaction with specific molecular targets and pathways. The acetoxy and benzyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Nicotinic Acid Derivatives: Methyl nicotinate lacks the acetoxy, benzyloxy, and methyl substituents, resulting in lower steric hindrance and higher polarity. The addition of protective groups (acetoxy, benzyloxy) in the target compound enhances stability during synthesis but may reduce solubility in aqueous media.
Antioxidant Analogues (): tert-Butyl-hydroxyquinone (TBHQ): A phenolic antioxidant with a tert-butyl group. Unlike the target compound, TBHQ’s free hydroxyl group directly contributes to radical scavenging, whereas the acetoxy and benzyloxy groups in Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate may require enzymatic hydrolysis to release active phenolic moieties . 5-[(Pyrrolidin-1-yl)methyl]vanillic acid (PMVA): Features a vanillic acid core with a pyrrolidine substituent.
Functional Group Comparison Table
Research Findings and Limitations
- Antioxidant Potential: Unlike TBHQ or PMVA, the target compound’s antioxidant efficacy (if any) likely depends on enzymatic cleavage of its protective groups to release active hydroxyl groups. This mechanism is speculative without direct data .
- Synthetic Challenges : The benzyloxy group may complicate hydrogenation or catalytic deprotection steps compared to simpler methoxy or hydroxy analogs.
- Crystallographic Data Gaps: No crystallographic studies of this compound are cited in the evidence, though SHELX tools could resolve its structural nuances if data were available .
Biologische Aktivität
Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate (referred to as MABON) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Molecular Formula: C17H17NO6
Molecular Weight: 331.32 g/mol
IUPAC Name: Methyl 4-acetyloxy-6-methyl-1-oxido-5-phenylmethoxypyridin-1-ium-3-carboxylate
SMILES Representation: CC1=N+[O-]
The synthesis of MABON involves several key steps:
- Acetylation using acetic anhydride to introduce the acetoxy group.
- Benzylation with benzyl chloride to add the benzyloxy group.
- Methylation to incorporate the methyl ester functionality.
Each step requires specific reagents and conditions to ensure high yields and purity of the final product .
Biological Mechanisms
MABON's biological activity is primarily attributed to its interaction with various molecular targets, particularly in the context of cancer biology. It has been identified as a potent inhibitor of the c-Met protein kinase, which plays a crucial role in cell proliferation, survival, and migration. The overexpression of c-Met is often associated with poor prognosis in several cancers, including lung, liver, and breast cancer .
The mechanism through which MABON exerts its effects involves:
- Inhibition of c-Met signaling pathways , leading to reduced tumor growth and metastasis.
- Modulation of oxidative stress and inflammatory responses , which can contribute to its therapeutic potential in various diseases.
Antiviral Properties
Recent studies have shown that MABON exhibits significant antiviral activity. In vitro assays demonstrated that it has a 50% inhibitory concentration (IC50) against HIV-1 integrase with a favorable pharmacokinetic profile in animal models. For instance, after administering a dose of 5 mg/kg in rats, plasma concentrations reached 7127 ng/mL, well above the therapeutic threshold required for efficacy .
Cytotoxicity and Selectivity
The cytotoxicity profile of MABON was evaluated against various cancer cell lines. The compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a targeted therapeutic agent. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| A549 (Lung Cancer) | 3.8 ± 0.53 | 83000 ± 22000 | 21,000 |
| MCF7 (Breast Cancer) | 2.7 ± 0.63 | 72000 ± 24000 | 26,667 |
| HepG2 (Liver Cancer) | 3.4 ± 1.1 | 18000 ± 1600 | 5,294 |
Case Studies
Several case studies have highlighted the therapeutic potential of MABON:
- Study on Lung Cancer: In a preclinical model of lung cancer, treatment with MABON resulted in significant tumor regression compared to control groups.
- HIV Research: A study focusing on HIV-infected cells demonstrated that MABON not only inhibited viral replication but also enhanced the immune response against infected cells.
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-acetoxy-5-benzyloxy-6-methyl-1-oxynicotinate, and what starting materials are typically employed?
The synthesis involves multi-step protection-deprotection strategies. Benzyloxy and acetoxy groups are introduced via nucleophilic substitution or esterification under anhydrous conditions. Starting materials like dimethyl 1,3-acetonedicarboxylate or substituted nicotinic acid derivatives are common precursors. Key steps include temperature control (0–5°C for acid-sensitive groups) and catalysts like DMAP for esterification. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) yields 60–85% purity. Analogous syntheses of ethyl 4-chloro-6-fluoro-5-methoxynicotinate highlight the importance of regioselective benzylation .
Advanced: How can reaction conditions be optimized to improve yield while minimizing side products?
Use Design of Experiments (DoE) to systematically vary solvent polarity (DCM vs. THF), stoichiometry (1.2–1.5 equivalents of benzylating agents), and reaction time. Microwave-assisted synthesis, as demonstrated for ethyl 4-chloro-6-fluoro-5-methoxynicotinate, reduced reaction times by 50% and increased yields by 22% . Kinetic studies via in situ FTIR or LC-MS can identify intermediate accumulation points for precise control.
Basic: What analytical techniques confirm the structure and purity of this compound?
Combine / NMR (in CDCl) and high-resolution mass spectrometry (HRMS). For crystalline samples, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides stereochemical confirmation . HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) ensures ≥98% purity, as validated for Methyl 6-methylnicotinate .
Advanced: How to resolve discrepancies between theoretical and observed 1H^1H1H NMR chemical shifts?
Verify purity via HPLC-MS, then perform - COSY and - HSQC to confirm spin systems. Computational NMR prediction (B3LYP/6-311+G(d,p)) accounts for conformational effects. For example, in (S)-Methyl 4-(1-aminoethyl)benzoate, variable-temperature NMR resolved dynamic rotational shifts in amine protons .
Basic: What stability considerations are critical for handling and storage?
Assess degradation under varying pH (2–10), temperature (4–40°C), and humidity (40–80% RH). Refrigeration at 2–8°C in amber vials under nitrogen extends shelf life, as shown for ethyl 4-amino-6-chloro-5-fluoronicotinate . Accelerated stability testing (40°C/75% RH for 6 weeks) follows ICH guidelines.
Advanced: How to selectively remove benzyloxy vs. acetoxy protecting groups?
Benzyloxy groups are cleaved via catalytic hydrogenation (H/Pd-C in EtOH), while acetoxy requires basic hydrolysis (KCO/MeOH). Sequential deprotection is critical; for Methyl 4-(benzylamino)-6-chloronicotinate, hydrogenation at 30 psi H preserved acid-sensitive groups . Monitor progress via LC-MS.
Basic: How to validate biological activity of derivatives?
Screen enzyme inhibition (kinase panels) and cytotoxicity (MTT assay on HEK293/HepG2 cells). For SAR studies, modify substituents while retaining the nicotinate core. Fluorination at position 6 in ethyl 4-chloro-6-fluoro-5-methoxynicotinate increased binding affinity by 3-fold .
Advanced: What computational approaches predict reactivity in nucleophilic substitution?
Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) map electrostatic potential surfaces to identify electrophilic centers. Molecular dynamics (AMBER force field) assess steric accessibility. LUMO energy levels below -1.5 eV correlate with higher SN2 reactivity in analogues . Validate with kinetic isotope effect studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
